molecular formula C6H12ClNO2 B3034029 3-Aminohex-5-enoic acid hydrochloride CAS No. 1335042-10-8

3-Aminohex-5-enoic acid hydrochloride

Cat. No.: B3034029
CAS No.: 1335042-10-8
M. Wt: 165.62
InChI Key: JFPGGODHJJCONI-UHFFFAOYSA-N
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Description

3-Aminohex-5-enoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group and a double bond within its hexenoic acid structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminohex-5-enoic acid hydrochloride typically involves the reaction of hexenoic acid derivatives with ammonia or amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions

3-Aminohex-5-enoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminohex-5-enoic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential, particularly in the development of anti-epileptic drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. One of the primary targets is the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, the compound increases the levels of GABA, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in conditions such as epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminohex-5-enoic acid hydrochloride is unique due to its specific interaction with GABA-AT, making it a valuable compound in the development of anti-epileptic drugs. Its distinct structure allows for targeted inhibition of the enzyme, which is not observed with other similar compounds .

Biological Activity

3-Aminohex-5-enoic acid hydrochloride (often referred to as AHHA·HCl) is a non-canonical amino acid that has garnered attention in various fields, including biochemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes an allylic double bond and a chiral center, making it a versatile building block in peptide synthesis and a potential candidate for therapeutic applications.

  • Molecular Formula : C₆H₁₂ClNO₂
  • Molecular Weight : 165.61 g/mol
  • Solubility : Highly soluble in aqueous solutions due to its hydrochloride form.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : AHHA·HCl has been studied for its potential role as an inhibitor of specific enzymes involved in amino acid metabolism. Its structural features allow it to act as a substrate analog, providing insights into enzyme mechanisms and leading to the identification of new drug targets .
  • Receptor Interaction : Preliminary studies suggest that AHHA·HCl may interact with glutamate receptors, which are crucial for neurotransmitter signaling. This interaction could have implications for the development of treatments for neurological disorders .

Applications in Research

This compound is utilized in various research applications:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides that can be used to study protein structure and function.
  • Drug Development : The compound's unique properties make it valuable in the design of new therapeutic agents. Researchers are exploring its potential effects on metabolic pathways and signal transduction mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
(S)-3-Aminohex-5-enoic acidChiral centerOpposite stereochemistry; different biological activity
4-Aminobutyric acidShorter carbon chainLacks double bond; different reactivity
2-Aminopentanoic acidSimilar backboneDifferent functional groups; less versatile

The presence of the allylic double bond in AHHA·HCl enhances its reactivity and potential applications compared to these similar compounds.

Case Studies and Research Findings

  • Neurotransmitter Signaling : A study investigated the binding affinities of AHHA·HCl with glutamate receptors, suggesting its potential role in modulating synaptic transmission. This could lead to breakthroughs in treating conditions such as epilepsy and depression .
  • Enzyme Interaction Studies : Research focusing on the interaction of AHHA·HCl with various proteases revealed that it could inhibit specific enzymatic activities, providing insights into its mechanism as a substrate analog .
  • Therapeutic Potential : Investigations into the compound's effects on metabolic pathways have shown promise for developing new treatments targeting metabolic disorders, highlighting its versatility in pharmaceutical applications.

Properties

IUPAC Name

3-aminohex-5-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGGODHJJCONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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